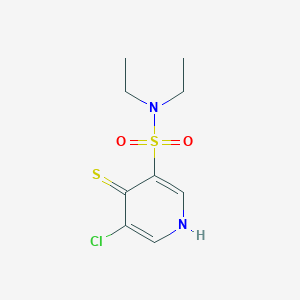![molecular formula C8H13NO2 B12995138 Methyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate](/img/structure/B12995138.png)
Methyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-azabicyclo[310]hexan-6-yl)acetate is a bicyclic compound featuring a nitrogen atom within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate typically involves the intramolecular cyclopropanation of alpha-diazoacetates. One efficient method utilizes Ru(II) catalysis. The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then combined with N,N’-Bis(p-toluenesulfonyl) hydrazine in an alkaline reaction to form alpha-diazoacetate, which undergoes intramolecular cyclopropanation to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic route involving Ru(II) catalysis and intramolecular cyclopropanation is scalable and can be adapted for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
Methyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of pharmaceuticals and potentially in the development of new materials.
Mécanisme D'action
The mechanism of action of Methyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit viral proteases, thereby preventing the replication of viruses. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound it is interacting with .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound is also used in antiviral medications and shares a similar bicyclic structure.
3-Azabicyclo[3.1.0]hexane: Another structurally similar compound used in various chemical syntheses.
Uniqueness
Methyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate is unique due to its specific ester functional group, which can influence its reactivity and interactions in biological systems. This makes it particularly valuable in the synthesis of specific pharmaceuticals where this functional group is necessary for activity.
Propriétés
Formule moléculaire |
C8H13NO2 |
|---|---|
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
methyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate |
InChI |
InChI=1S/C8H13NO2/c1-11-8(10)2-5-6-3-9-4-7(5)6/h5-7,9H,2-4H2,1H3 |
Clé InChI |
XTBGBWIXPFIGSG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1C2C1CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


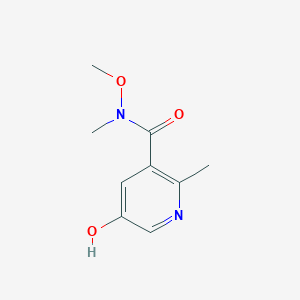
![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carbaldehyde](/img/structure/B12995062.png)
![7-(3-Bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12995072.png)
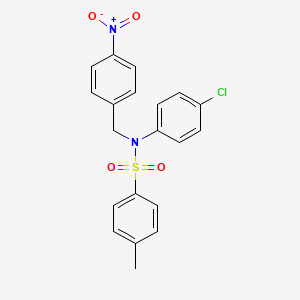
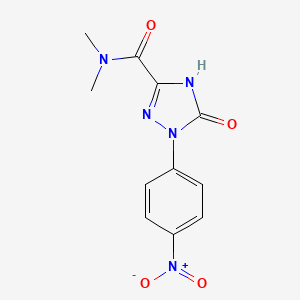
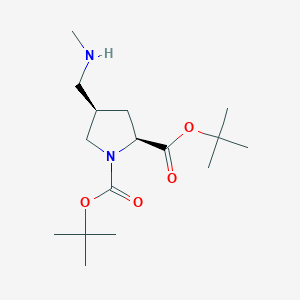
![2-[1-(4-Methoxy-phenyl)-3-oxo-3-phenyl-propyl]-malononitrile](/img/structure/B12995094.png)
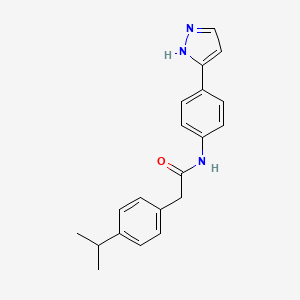
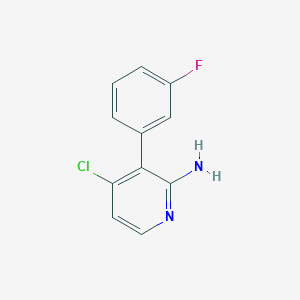
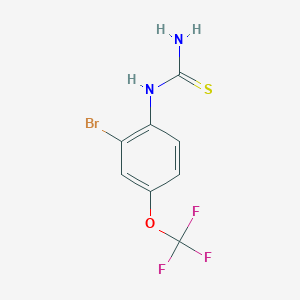
![2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B12995111.png)
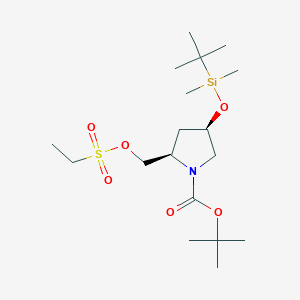
![tert-Butyl 2-formyl-4-methoxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B12995119.png)
